(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with fluorinated alkylating agents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Borane or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenols
Reduction: Boronate esters
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and binding affinity of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the fluorine atoms can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-(3-Fluoropropoxy)phenyl)boronic acid
- (5-fluoro-2-((3-fluoropropoxy)methyl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-(3-Fluoropropoxy)-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both fluoropropoxy and trifluoromethoxy groups. This combination of functional groups can enhance its reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(3-fluoropropoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF4O4/c12-4-1-5-18-9-6-7(19-10(13,14)15)2-3-8(9)11(16)17/h2-3,6,16-17H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZZVXQTQBUID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCCCF)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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